![molecular formula C11H10N2O B1301323 1-[2-(1H-imidazol-1-yl)phenyl]ethanone CAS No. 20513-61-5](/img/structure/B1301323.png)
1-[2-(1H-imidazol-1-yl)phenyl]ethanone
Vue d'ensemble
Description
1-[2-(1H-imidazol-1-yl)phenyl]ethanone is a compound that features an imidazole ring attached to a phenyl group via an ethanone linkage. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which imparts unique chemical and biological properties to the compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone typically involves the reaction of imidazole with a phenyl ethanone derivative. One common method involves the nucleophilic substitution reaction where imidazole reacts with a halogenated phenyl ethanone under basic conditions . The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(1H-imidazol-1-yl)phenyl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Imidazole in the presence of a base such as potassium carbonate in DMSO.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Applications De Recherche Scientifique
1-[2-(1H-imidazol-1-yl)phenyl]ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[2-(1H-imidazol-1-yl)phenyl]ethanone involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. It can also interact with biological receptors, modulating their activity and leading to various biological effects . The pathways involved often include inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[4-(1H-imidazol-1-yl)phenyl]ethanone
- 1-[2-(1H-imidazol-1-yl)phenyl]methanamine
- 1-(1H-imidazol-1-yl)benzene
Uniqueness
1-[2-(1H-imidazol-1-yl)phenyl]ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other imidazole derivatives, it may exhibit different reactivity and biological activity due to the position of the imidazole ring relative to the phenyl group .
Activité Biologique
1-[2-(1H-imidazol-1-yl)phenyl]ethanone, a compound characterized by its imidazole and phenyl functionalities, has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibition properties.
Chemical Structure and Properties
The molecular formula of this compound is C11H10N2O. Its structure features an imidazole ring attached to a phenyl group through an ethanone linkage. This configuration is instrumental in its biological activity.
Synthesis
The synthesis of this compound typically involves the condensation of 2-(1H-imidazol-1-yl)phenol with acetyl chloride or similar acetylating agents. Various methodologies have been explored to optimize yield and purity, including the use of different solvents and reaction conditions .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects on several cancer cell lines:
- Cell Lines Tested : MCF7 (breast cancer), C6 (rat glioblastoma), HT-29 (colon cancer).
- Mechanism of Action : The compound induces apoptosis in cancer cells, evidenced by cell cycle arrest in the G0/G1 phase and increased markers of apoptosis .
Table 1: Anticancer Activity Results
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF7 | 10.5 | Apoptosis induction |
C6 | 12.3 | Cell cycle arrest |
HT-29 | 8.7 | Apoptosis induction |
Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated against various pathogens using the cup plate method. Results indicate that it possesses notable antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Results
Microorganism | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
Enzyme Inhibition
In addition to its anticancer and antimicrobial activities, this compound has been investigated for its enzyme inhibition properties. Notably, it shows inhibitory effects on carbonic anhydrases (hCA I and hCA II), which are crucial in various physiological processes.
Table 3: Enzyme Inhibition Data
Enzyme | IC50 (nM) |
---|---|
hCA I | 4.13 |
hCA II | 5.65 |
Case Studies
Several case studies have highlighted the therapeutic potential of imidazole derivatives similar to this compound:
- Study A : Investigated the effects on colon cancer cell lines, revealing that compounds with imidazole rings significantly reduced cell viability compared to controls .
- Study B : Focused on the antimicrobial efficacy against Mycobacterium tuberculosis, demonstrating promising results that warrant further investigation .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 1-[2-(1H-imidazol-1-yl)phenyl]ethanone and its derivatives?
- Methodology : The compound is typically synthesized via N-alkylation of imidazole with halogenated acetophenone derivatives. For example, in Pd-catalyzed cross-coupling reactions, intermediates like 2-bromoacetophenone react with imidazole under anhydrous conditions (e.g., K₂CO₃ in DMF). Purification often involves column chromatography (e.g., Biotage® systems) or recrystallization from ethanol, yielding products with 25–72% efficiency depending on substituents . Alternative routes include Steglich esterification for derivatives with indole carboxylate groups, utilizing coupling agents like DCC/DMAP .
Q. How are physicochemical properties of this compound derivatives characterized?
- Methodology : Key parameters include melting point (e.g., 110–135°C), molecular weight (e.g., 443–474 g/mol), and spectroscopic data (IR, NMR, ES-MS). For instance, IR spectra show carbonyl stretches near 1695 cm⁻¹, while ¹H NMR reveals aromatic protons at δ 6.35–8.7 ppm and imidazole protons at δ 4.84 ppm. ES-MS confirms molecular ions (e.g., m/z 227.22) .
Q. What preliminary biological activities have been reported for this compound?
- Methodology : Antifungal activity is assessed via MIC assays against Candida spp., with derivatives showing MIC values as low as 0.125 µg/mL . HO-1 inhibition is evaluated using enzyme activity assays and X-ray crystallography, revealing binding modes to heme oxygenase active sites .
Advanced Research Questions
Q. How can structural insights from X-ray crystallography guide the design of HO-1 inhibitors based on this scaffold?
- Methodology : Co-crystallization of derivatives with HO-1 (e.g., PDB ID 2DY5) reveals critical interactions, such as hydrogen bonding between the imidazole ring and active-site residues (e.g., Asp140). These insights inform substitutions at the phenyl or ethanone positions to enhance binding affinity . Refinement software like SHELXL is used for structure solution and validation .
Q. What computational approaches are used to predict binding affinities and optimize derivatives for antifungal activity?
- Methodology : Quantum mechanics/molecular mechanics (QM/MM) docking simulates ligand-CYP51 interactions, accounting for charge polarization in metalloenzyme active sites. Induced-fit docking models receptor flexibility, identifying key residues (e.g., Leu321 in C. albicans CYP51) for target engagement .
Q. How can synthetic route optimization address low yields in imidazole-ethanone derivatives?
- Methodology : Yield improvements (e.g., from 27% to 72%) are achieved by optimizing reaction conditions:
- Catalyst selection : Pd(Ph₃)₄ vs. CuBr₂ for Suzuki vs. Ullmann couplings .
- Solvent systems : Anhydrous DMF for imidazole alkylation vs. EtOAc/CHCl₃ for ketone formation .
- Purification : Gradient elution in chromatography (e.g., hexane/EtOAc) to resolve regioisomers .
Q. What strategies resolve contradictions in biological data across studies (e.g., varying IC₅₀ values for HO-1 inhibition)?
- Methodology : Cross-validation using orthogonal assays:
- Enzymatic assays : Compare NADPH consumption rates in microsomal vs. recombinant HO-1 systems .
- Cellular models : Assess cytotoxicity in MCF-7 breast cancer cells to differentiate target-specific vs. off-target effects .
- Structural alignment : Overlay crystal structures to identify substituent-induced conformational changes .
Q. Methodological Resources
Propriétés
IUPAC Name |
1-(2-imidazol-1-ylphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9(14)10-4-2-3-5-11(10)13-7-6-12-8-13/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBZSVCEOTUDGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363038 | |
Record name | 1-[2-(1H-imidazol-1-yl)phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20513-61-5 | |
Record name | 1-[2-(1H-imidazol-1-yl)phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.